molecular formula C15H24N2O2 B15053006 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline

Cat. No.: B15053006
M. Wt: 264.36 g/mol
InChI Key: XFKHKMYLKLDSFS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is an aromatic amine derivative featuring a methoxy group at the 3-position, a piperidinylpropoxy chain at the 4-position, and a primary aniline group. This structure combines a flexible piperidine ring (a six-membered amine heterocycle) with a propoxy linker, which may enhance its ability to interact with biological targets such as ion channels or receptors.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

3-methoxy-4-(3-piperidin-1-ylpropoxy)aniline

InChI

InChI=1S/C15H24N2O2/c1-18-15-12-13(16)6-7-14(15)19-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11,16H2,1H3

InChI Key

XFKHKMYLKLDSFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline typically involves the reaction of 3-methoxyaniline with 3-chloropropylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Acylation of the Aniline Group

The primary amine undergoes acylation with acyl chlorides or anhydrides. For example, reaction with propanoyl chloride forms the corresponding amide derivative ( ).

Example Reaction :

Aniline+CH₃CH₂COClEt3N, CH₂Cl2CH₃CH₂CONH-C₆H₃(OCH₃)(OPr-Piperidine)\text{Aniline} + \text{CH₃CH₂COCl} \xrightarrow{\text{Et}_3\text{N, CH₂Cl}_2} \text{CH₃CH₂CONH-C₆H₃(OCH₃)(OPr-Piperidine)}

Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine or pyridine

  • Temperature: 0–25°C

This reaction is critical for modifying bioactivity, as seen in derivatives targeting histone methyltransferases ( ).

Diazotization and Coupling Reactions

The aniline group can be diazotized to form diazonium salts, enabling further functionalization.

Reaction Pathway :

  • Diazotization:

Aniline+NaNO2HCl, 0–5°CDiazonium salt\text{Aniline} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{Diazonium salt}

  • Coupling: React with phenols or amines to form azo compounds ().

Applications :

  • Azo dyes synthesis

  • Biaryl derivatives for pharmaceutical intermediates ( )

Modifications of the Piperidine Ring

The piperidine moiety undergoes alkylation or quaternization to alter steric and electronic properties.

Example :

Piperidine-N+CH₃IEtOH, refluxN-Methylpiperidinium iodide\text{Piperidine-N} + \text{CH₃I} \xrightarrow{\text{EtOH, reflux}} \text{N-Methylpiperidinium iodide}

Impact :

  • Enhanced water solubility via salt formation

  • Altered receptor binding affinity in drug analogs ( ).

Reduction and Oxidation Reactions

While the compound lacks reducible groups (e.g., nitro), intermediates in its synthesis (e.g., nitro precursors) are hydrogenated to amines.

Hydrogenation Example :

NO2-C₆H₃(OCH₃)(OPr-Piperidine)H2,Pd/CNH2-C₆H₃(OCH₃)(OPr-Piperidine)\text{NO}_2\text{-C₆H₃(OCH₃)(OPr-Piperidine)} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{NH}_2\text{-C₆H₃(OCH₃)(OPr-Piperidine)}

Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm H₂ ( ).

Nucleophilic Substitution on the Propoxy Chain

The propoxy oxygen can participate in further alkylation if activated.

Example :

OPr-Piperidine+R-XBaseOPr-R-Piperidine\text{OPr-Piperidine} + \text{R-X} \xrightarrow{\text{Base}} \text{OPr-R-Piperidine}

Challenges :

  • Low reactivity due to electron-donating methoxy and piperidine groups

  • Requires strong bases (e.g., NaH) and polar aprotic solvents ().

Stability and Degradation

The compound is stable under standard conditions but degrades under strong acids/bases:

  • Acidic Hydrolysis : Cleavage of the propoxy chain at elevated temperatures.

  • Oxidative Degradation : Piperidine ring oxidation forms N-oxide derivatives ().

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism due to the primary bromide in 3-bromopropanol.

  • Acylation : The aniline’s lone pair attacks the electrophilic carbonyl carbon of acyl chlorides.

Scientific Research Applications

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is a chemical compound featuring a methoxy group, an aniline moiety, and a piperidine ring connected via a propoxy linker. It has garnered interest across various research fields because of its potential applications in medicinal chemistry and organic synthesis. The biological activity of this compound is mainly attributed to its interaction with various biological targets. Studies indicate that compounds with similar structures may exhibit certain pharmacological effects, and the structural features of the compound are believed to facilitate binding to specific receptors or enzymes.

Potential Applications

This compound and similar compounds have a range of applications across different fields:

  • Medicinal Chemistry This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
  • Biological Research It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
  • Interaction studies These studies focus on its binding affinity to various biological targets and aim to elucidate how the compound interacts with enzymes or receptors, potentially leading to insights into its pharmacological effects. For instance, investigations into its impact on cancer cell lines have shown promising results regarding its ability to inhibit cell growth and induce apoptosis.
  • Anticancer Properties Certain derivatives of aniline, such as 1,3,4-oxadiazoles, have demonstrated high potency, efficacy, and broad-spectrum antiproliferative activity against various cancer cell lines . Structural analogs of this compound have been explored for antimicrobial and anticancer properties.
  • Histamine H3 Receptor Antagonists Some related compounds, such as 2-methyl-3-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl)-6-(pentafluorosulfanyl) quinazolin-4(3H)-one, can modulate and antagonize H3R and may be used in treating disorders related to H3R, including narcolepsy .
  • Chemical Biology Researchers use this compound to probe biological pathways and mechanisms.
  • Industrial Applications It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Related Compounds

Several compounds exhibit structural similarities to this compound:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)anilineContains a methylpiperazine ringPotentially different pharmacokinetic profiles
2-[3-(4-Methylpiperazin-1-yl)propoxy]anilinePiperazine ring with an aniline moietyExplored for antimicrobial and anticancer properties
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)anilinePyrrolidine ring instead of piperidineUnique binding properties due to pyrrolidine ring substitution.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Details Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
3-Methoxy-4-(1-pyrrolidinyl)aniline C11H16N2O Pyrrolidine (5-membered ring) at 4-position; lacks propoxy linker 192.26 Smaller heterocycle, reduced flexibility
3-Methoxy-4-[3-(phenoxy)propoxy]aniline C16H18N2O3 Phenoxypropoxy chain at 4-position 286.33 Electron-withdrawing phenoxy group vs. piperidinyl
4-(3-(Methoxymethyl)piperidin-1-yl)aniline C13H20N2O Methoxymethyl-piperidine at 4-position; no propoxy linker 220.31 Modified piperidine with methoxymethyl group
QN-5954: 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline C20H32N4O Methylpiperazinyl-piperidine at 4-position; complex substituent 344.50 Dual heterocycles (piperidine + piperazine)
4-(4-Isopropylpiperazin-1-yl)-3-methoxy-aniline C14H22N3O Isopropylpiperazine at 4-position; lacks propoxy linker 251.35 Bulky isopropyl group on piperazine

Key Observations from Comparative Analysis

Heterocycle Substitution
  • Piperidine vs. Pyrrolidine : Replacing the piperidine ring (6-membered) in the target compound with pyrrolidine (5-membered, as in 3-Methoxy-4-(1-pyrrolidinyl)aniline) reduces conformational flexibility and alters basicity. Piperidine’s larger ring may enhance binding to targets requiring extended hydrophobic interactions, such as ion channels .
  • This could improve solubility or receptor affinity but may complicate blood-brain barrier penetration .
Linker Modifications
  • Propoxy vs. Phenoxypropoxy: The phenoxypropoxy group in 3-Methoxy-4-[3-(phenoxy)propoxy]aniline introduces an aromatic, electron-withdrawing substituent.
Substituent Bulkiness
  • Methylpiperazine and Isopropyl Groups : Bulkier substituents (e.g., methylpiperazine in QN-5954 or isopropyl in 4-(4-isopropylpiperazin-1-yl)-3-methoxy-aniline) may sterically hinder interactions with flat binding pockets but improve metabolic stability through steric shielding .

Pharmacological Implications

While direct data for the target compound are sparse, analogs in demonstrate N-type calcium channel inhibition, a mechanism relevant to pain management and neuroprotection. The piperidinylpropoxy chain may mimic endogenous ligands that interact with voltage-gated channels, while methoxy and aniline groups stabilize aromatic stacking interactions .

Biological Activity

3-Methoxy-4-(3-(piperidin-1-yl)propoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, an aniline moiety, and a piperidine ring linked via a propoxy chain. Its unique structure allows for interactions with various biological targets, which are crucial for its pharmacological effects. The molecular formula is C16_{16}H22_{22}N2_2O2_2, with potential implications for its solubility and bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have demonstrated its effectiveness against various strains, suggesting a potential role in treating infections caused by resistant organisms.

2. Anticancer Activity

The compound has shown promising anticancer properties in several studies. It has been evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. Notably, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in these cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
PC-30.67Apoptosis induction
HCT-1160.80Cell cycle arrest
MCF-70.87Inhibition of growth

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways related to proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines using the National Cancer Institute's protocols. It exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines, with growth inhibition percentages reaching over 70% at optimal concentrations .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM, indicating strong bactericidal activity compared to standard antibiotics .

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